
3,3,5-Trimethylindolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trimethylindolin-7-ol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound includes a benzene ring fused to a pyrrole ring, with three methyl groups attached at positions 3 and 5, and a hydroxyl group at position 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylindolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3,3,5-Trimethylindolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, quinones, and dihydro derivatives, which have various applications in pharmaceuticals and materials science.
科学的研究の応用
3,3,5-Trimethylindolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3,5-Trimethylindolin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: An indole derivative used in the synthesis of cyanine dyes.
1,3,3-Trimethyl-2-methyleneindoline: Another indole derivative with applications in organic synthesis.
Uniqueness
3,3,5-Trimethylindolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 7 enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3,3,5-trimethyl-1,2-dihydroindol-7-ol |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-10(9(13)5-7)12-6-11(8,2)3/h4-5,12-13H,6H2,1-3H3 |
InChIキー |
RMACNUUDUHSGBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)NCC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


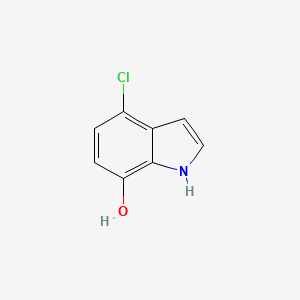
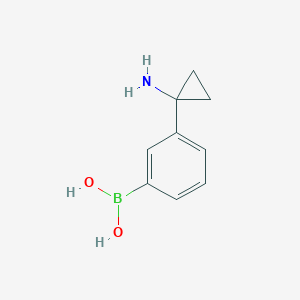
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

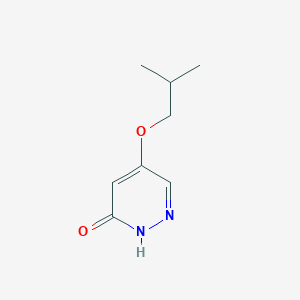
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
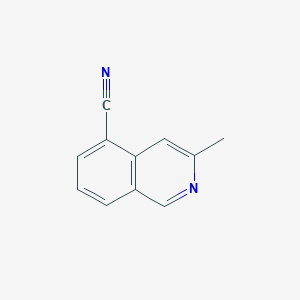
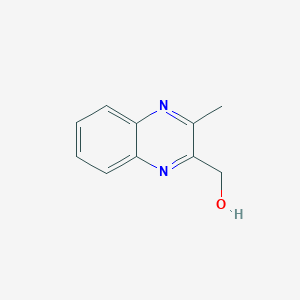
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
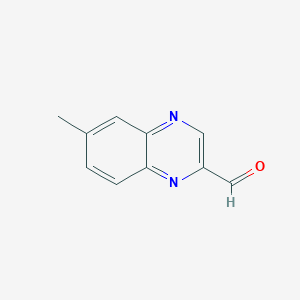
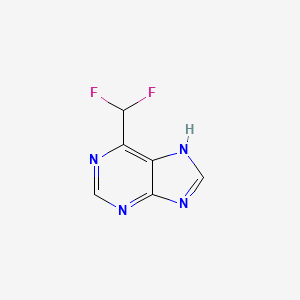
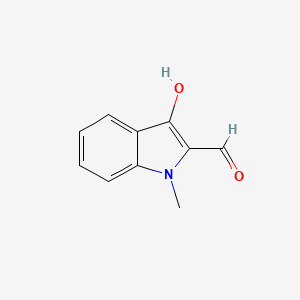
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
